molecular formula C23H24N4O2 B2506044 N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide CAS No. 866149-20-4

N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide

Cat. No.: B2506044
CAS No.: 866149-20-4
M. Wt: 388.471
InChI Key: UOCNDAIUYDTDKJ-QFEZKATASA-N
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Description

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is a complex organic compound characterized by its distinct indole structures and functional groups. This compound exhibits unique chemical properties making it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for cellular antioxidant defense mechanisms . The nature of these interactions involves the modulation of enzyme activity, potentially leading to enhanced or inhibited enzymatic functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide may bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa B and signal transducer and activator of transcription 3, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide can affect gene expression and cellular metabolism. These changes can lead to alterations in cell proliferation, apoptosis, and differentiation, highlighting the compound’s potential impact on various cell types.

Molecular Mechanism

At the molecular level, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, which may be relevant for therapeutic applications.

Dosage Effects in Animal Models

The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic use.

Metabolic Pathways

N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, its interaction with enzymes involved in the antioxidant defense system can influence the balance of reactive oxygen species and antioxidant molecules, thereby impacting cellular redox status.

Transport and Distribution

The transport and distribution of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of the compound can also influence its accumulation in specific tissues, which may be relevant for its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" typically involves a multi-step process. One common route begins with the preparation of 5-methoxy-1H-indole-3-carbaldehyde, which then undergoes a condensation reaction with 4-(1-methyl-1H-indol-3-yl)butanohydrazide. The reaction conditions usually involve an acid catalyst and a polar solvent such as ethanol or methanol. Temperature control is crucial to ensure the formation of the desired Z-isomer.

Industrial Production Methods

On an industrial scale, the compound can be produced via batch or continuous flow processes, optimizing yield and purity through careful control of reaction parameters such as pH, temperature, and solvent composition. Advances in green chemistry have introduced more sustainable methods, reducing the environmental impact by utilizing biodegradable solvents and catalytic systems.

Chemical Reactions Analysis

Types of Reactions

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" undergoes various chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding oxo-derivatives.

  • Reduction: Producing reduced hydrazide compounds.

  • Substitution: Electrophilic substitution reactions often occurring at the indole nitrogen position.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvent systems such as acetonitrile or dimethyl sulfoxide are frequently employed to facilitate these reactions.

Major Products

The major products from these reactions vary depending on the type of reaction and conditions. For example, oxidation may yield formyl or carboxylate derivatives, while reduction typically produces the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is studied for its unique reactivity and potential as a building block for more complex molecular structures.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule, showing promise in interacting with various biological targets due to its indole backbone.

Medicine

Industry

Industrially, it may be utilized in the synthesis of dyes, pigments, and other materials requiring indole derivatives.

Comparison with Similar Compounds

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" shares similarities with other indole-based compounds like serotonin and melatonin derivatives but stands out due to its unique structural configuration and functional properties.

List of Similar Compounds

  • Serotonin

  • Melatonin

  • Indole-3-acetic acid

  • 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

There you have it! A comprehensive overview of "this compound." Intriguing stuff, don't you think?

Properties

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNDAIUYDTDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131138
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-20-4
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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